molecular formula C8H8Cl2N2S B13159889 2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine

2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine

Cat. No.: B13159889
M. Wt: 235.13 g/mol
InChI Key: JBPLXHPRJGUOLT-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a tetrahydrothiophen-3-yl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of uracil with phosphorus trichloride and xylene amine, followed by heating to 130°C and refluxing for about 45 minutes. The mixture is then cooled, and the product is precipitated with crushed ice, filtered, and purified .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent recovery and reuse are employed to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include diarylated pyrimidines.

Scientific Research Applications

2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine is unique due to the presence of the tetrahydrothiophen-3-yl group, which imparts distinct chemical and biological properties. This group enhances its potential as an anticancer and anti-inflammatory agent, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H8Cl2N2S

Molecular Weight

235.13 g/mol

IUPAC Name

2,4-dichloro-5-(thiolan-3-yl)pyrimidine

InChI

InChI=1S/C8H8Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h3,5H,1-2,4H2

InChI Key

JBPLXHPRJGUOLT-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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